molecular formula C10H18N2O B2358981 3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one CAS No. 1935188-27-4

3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one

Cat. No.: B2358981
CAS No.: 1935188-27-4
M. Wt: 182.267
InChI Key: DJHVIFYDSPVZIE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one is a chemical compound with the molecular formula C10H18N2O It is characterized by a piperidine ring fused to an azetidinone structure, with two methyl groups attached to the third carbon of the piperidine ring

Properties

IUPAC Name

3,3-dimethyl-1-piperidin-3-ylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-4-3-5-11-6-8/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHVIFYDSPVZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935188-27-4
Record name 3,3-dimethyl-1-(piperidin-3-yl)azetidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an azetidinone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process and may require specific temperature and solvent conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or azetidinone rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperidine: Lacks the azetidinone ring, making it less versatile in certain reactions.

    1-Piperidinylazetidin-2-one: Similar but without the dimethyl substitution, affecting its reactivity and binding properties.

Uniqueness

3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one is unique due to the presence of both the piperidine and azetidinone rings, along with the dimethyl substitution. This combination of features provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons to similar compounds.

Chemical Structure and Properties

The compound contains both piperidine and azetidinone rings, with a dimethyl substitution that influences its chemical reactivity and biological interactions. The presence of these functional groups allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. The unique structure allows it to fit into specific binding sites, influencing cellular processes such as signal transduction and metabolic pathways.

Inhibition Studies

A notable study focused on 3,3-dimethyl substituted N-aryl piperidines demonstrated their ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. One derivative exhibited an IC50 value of 7 nM in ex vivo assays, indicating strong inhibitory potential without affecting COX-1 or COX-2 activities at higher concentrations .

Comparative Analysis

To better understand the biological significance of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3,3-DimethylpiperidineLacks azetidinone ringLess versatile in biological applications
1-Piperidinylazetidin-2-oneSimilar but without dimethyl substitutionDifferent binding properties
3,3-Dimethyl substituted N-aryl piperidinesContains piperidine ringPotent mPGES-1 inhibitors

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Inhibition of Prostaglandin Synthesis : Research demonstrated that certain derivatives could selectively inhibit PGE2 synthesis without affecting other cyclooxygenases, suggesting a targeted approach for anti-inflammatory therapies .
  • Antitubercular Activity : Although direct studies on this specific compound are sparse, related piperidine derivatives have shown promising results against M. tuberculosis, indicating a potential avenue for further exploration .

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